3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid
Brand Name: Vulcanchem
CAS No.: 1396962-65-4
VCID: VC17700975
InChI: InChI=1S/C11H16N2O2/c1-8(2)10(11(14)15)13-7-9-4-3-5-12-6-9/h3-6,8,10,13H,7H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid

CAS No.: 1396962-65-4

Cat. No.: VC17700975

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid - 1396962-65-4

Specification

CAS No. 1396962-65-4
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name 3-methyl-2-(pyridin-3-ylmethylamino)butanoic acid
Standard InChI InChI=1S/C11H16N2O2/c1-8(2)10(11(14)15)13-7-9-4-3-5-12-6-9/h3-6,8,10,13H,7H2,1-2H3,(H,14,15)
Standard InChI Key IAJYKFWSMDDAEH-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)O)NCC1=CN=CC=C1

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name 3-methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid systematically describes its structure:

  • A butanoic acid backbone substituted with a methyl group at position 3.

  • An amino group at position 2, further modified by a pyridin-3-ylmethyl moiety.

The pyridine ring’s nitrogen atom at position 3 introduces distinct electronic effects compared to its 2- and 4-yl isomers. This positional difference impacts hydrogen bonding capacity and solubility .

Table 1: Comparative Structural Data of Pyridinylmethyl-Valine Isomers

PropertyPyridin-2-yl Isomer Pyridin-3-yl CompoundPyridin-4-yl Isomer
Molecular FormulaC11_{11}H16_{16}N2_{2}O2_{2}C11_{11}H16_{16}N2_{2}O2_{2}C11_{11}H16_{16}N2_{2}O2_{2}
Molecular Weight (g/mol)208.26208.26208.26
XLogP3-0.4Similar to analogsSimilar to analogs
Hydrogen Bond Donors222
Rotatable Bonds555

Synthesis and Derivatives

Preparation of the Free Acid and Salt Forms

The free acid form is typically synthesized through nucleophilic substitution reactions between valine derivatives and pyridin-3-ylmethyl halides. A more commonly available derivative is its dihydrochloride salt (C11_{11}H16_{16}N2_{2}O2_{2}·2HCl), which has a molecular weight of 281.18 g/mol . This salt form enhances solubility in aqueous systems, making it preferable for biological studies .

Table 2: Key Properties of the Dihydrochloride Salt

PropertyValue
Molecular FormulaC11_{11}H18_{18}Cl2_{2}N2_{2}O2_{2}
Molecular Weight281.18 g/mol
Storage ConditionsRoom temperature
Purity≥95% (HPLC)

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s XLogP3 value of approximately -0.4 suggests moderate hydrophilicity, likely due to the pyridine nitrogen’s ability to engage in hydrogen bonding. Aqueous solubility is enhanced in the dihydrochloride form, which ionizes readily in polar solvents .

Spectroscopic Characteristics

  • SMILES Notation: CC(C)C(C(=O)O)NCC1=CN=CC=C1 .

  • InChI Key: WIDGHMKRVKHQNM-UHFFFAOYSA-N .

PrecautionRecommendation
VentilationUse in well-ventilated areas
Protective EquipmentGloves, eye protection
StorageKeep container tightly closed

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